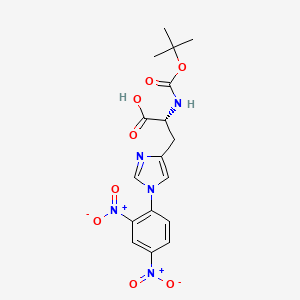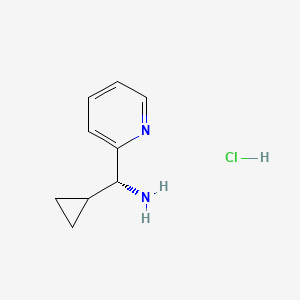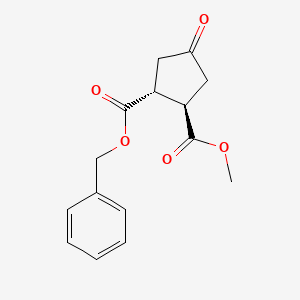
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C15H16O5 It is a derivative of cyclopentane, featuring a benzyl group, a methyl group, and two ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane-1,2-dione as the core structure.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.
Esterification: The final step involves esterification to form the dicarboxylate ester groups. This can be achieved using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It may interact with receptors or signaling molecules, modulating cellular responses.
類似化合物との比較
Similar Compounds
- 1-benzyl 2-methyl (1R,2R,4S)-4-hydroxycyclopentane-1,2-dicarboxylate
- 1-benzyl 2-methyl (1R,2R,4S)-4-fluorocyclohexane-1,2-dicarboxylate
Uniqueness
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that similar compounds may not possess.
特性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
2-O-benzyl 1-O-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12-,13-/m1/s1 |
InChIキー |
IPBOISVEVUERBN-CHWSQXEVSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
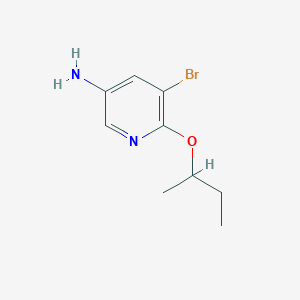
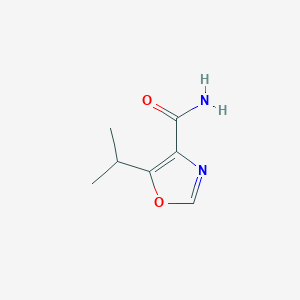
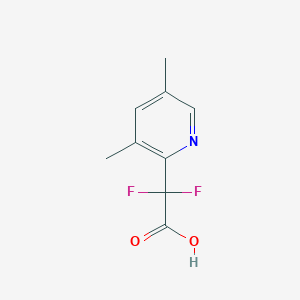

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
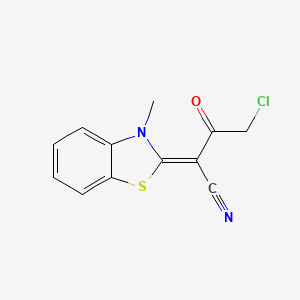
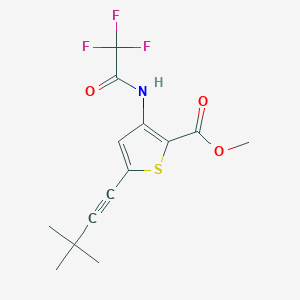
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
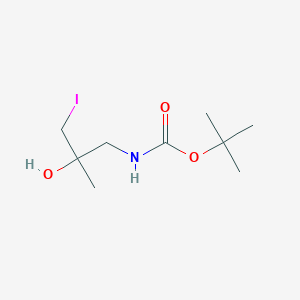
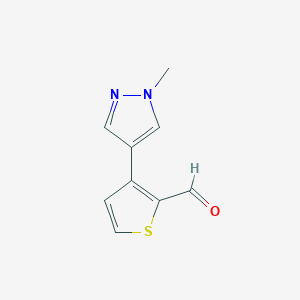
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
